4-Ethynyl-2-(2,2,2-trifluoroethoxy)benzoic acid
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Overview
Description
4-Ethynyl-2-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C11H7F3O3. This compound is characterized by the presence of an ethynyl group and a trifluoroethoxy group attached to a benzoic acid core. It is a white to off-white powder or crystalline solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-ethynylbenzoic acid.
Trifluoroethoxylation: The ethynylbenzoic acid is then reacted with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, such as a strong acid or base, to introduce the trifluoroethoxy group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-Ethynyl-2-(2,2,2-trifluoroethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 4-(2,2,2-Trifluoroethoxy)benzoic acid
- 2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid
- Benzoic acid, 2-chloro-4-(2,2,2-trifluoroethoxy)-, methyl ester
Comparison: 4-Ethynyl-2-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both an ethynyl group and a trifluoroethoxy group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H7F3O3 |
---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
4-ethynyl-2-(2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C11H7F3O3/c1-2-7-3-4-8(10(15)16)9(5-7)17-6-11(12,13)14/h1,3-5H,6H2,(H,15,16) |
InChI Key |
QECDARHNQDVMGF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C(=O)O)OCC(F)(F)F |
Origin of Product |
United States |
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